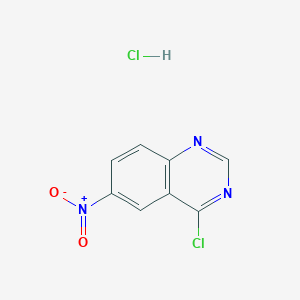
2'-O-Methyluridine
Vue d'ensemble
Description
2’-O-Methyl Uridine is a modified nucleoside that consists of uridine bearing a single methyl substituent located at the O-2’ position on the ribose ring . This modification is found in various types of RNA, including ribosomal RNA, small nuclear RNA, small nucleolar RNA, and transfer RNA across Archaea, Bacteria, and Eukaryota . The methylation at the O-2’ position enhances the stability and resistance of RNA to enzymatic degradation, making it a crucial component in RNA biology and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl Uridine typically involves the methylation of uridine at the O-2’ position. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to achieve the desired methylation .
Industrial Production Methods: Industrial production of 2’-O-Methyl Uridine often employs enzymatic methods due to their specificity and efficiency. A novel enzyme, 2’-O-Methyl Uridine hydrolase, has been identified and can be engineered to produce 2’-O-Methyl Uridine enzymatically . This method is advantageous as it can be scaled up for large-scale production and offers a more environmentally friendly alternative to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-Methyl Uridine undergoes various chemical reactions, including:
Oxidation: The methyl group at the O-2’ position can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of uridine, which can have different biological activities and applications .
Applications De Recherche Scientifique
2’-O-Methyl Uridine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of nucleic acid-based drugs.
Biology: The compound is incorporated into RNA molecules to study RNA structure, stability, and interactions.
Medicine: 2’-O-Methyl Uridine-modified RNAs are used in RNA interference and gene expression regulation strategies.
Mécanisme D'action
The mechanism of action of 2’-O-Methyl Uridine involves its incorporation into RNA molecules, where it influences RNA folding, stability, and interactions with other biomolecules . The methylation at the O-2’ position enhances the resistance of RNA to nucleases, thereby increasing its stability . Additionally, 2’-O-Methyl Uridine can modulate RNA-protein interactions and affect the translation and stability of messenger RNA .
Comparaison Avec Des Composés Similaires
2’-O-Methylcytidine: Similar to 2’-O-Methyl Uridine but with a cytidine base instead of uridine.
2’-O-Methylguanosine: Contains a guanosine base with a methyl group at the O-2’ position.
2’-O-Methyladenosine: Features an adenosine base with O-2’ methylation.
Uniqueness: 2’-O-Methyl Uridine is unique due to its specific methylation at the O-2’ position, which significantly enhances RNA stability and resistance to enzymatic degradation . This makes it particularly valuable in therapeutic applications where RNA stability is crucial .
Propriétés
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUXMRMBWZCMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


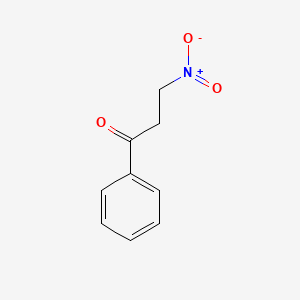
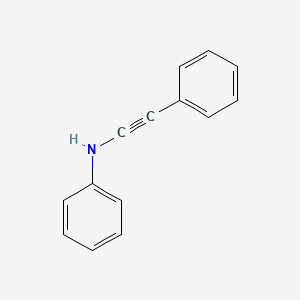

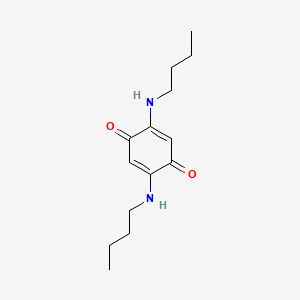
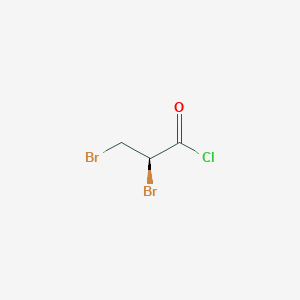
![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7888536.png)

![tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate](/img/structure/B7888549.png)
![2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7888562.png)
![7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B7888570.png)
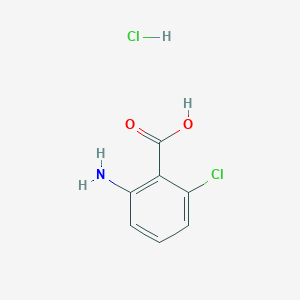
![sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B7888593.png)
![2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7888605.png)
